2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4S/c1-4-29-13-20-22(28-29)23(32)30(12-15-5-7-16(25)8-6-15)24(27-20)35-14-21(31)26-17-9-18(33-2)11-19(10-17)34-3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIWSOULLARIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[4,3-d]pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the thioether linkage.
Condensation: reactions to form the pyrazolo[4,3-d]pyrimidine core.
Oxidation and reduction: steps to achieve the correct oxidation state of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with receptors to alter their signaling pathways.
Disrupting protein-protein interactions: Binding to one protein in a complex and preventing its interaction with another protein.
Comparison with Similar Compounds
†Calculated based on molecular formula.
Key Observations :
- The pyrazolo-pyrimidine core in the target compound distinguishes it from thieno- or benzothienopyrimidine analogs, which may alter binding affinity and metabolic stability .
- The 3,5-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that may enhance membrane permeability .
Computational and Pharmacological Comparisons
- Structural similarity tools : Tools like SimilarityLab () enable rapid identification of analogs by Morgan fingerprints and Tanimoto coefficients, highlighting shared pharmacophores (e.g., sulfanyl acetamide) .
- Toxicity profiles : Gene signature comparisons () for similar compounds emphasize the need to validate off-target effects, particularly for dimethoxy-substituted aromatics .
Physicochemical Properties
- Solubility : The dimethoxyphenyl group may improve aqueous solubility relative to chlorophenyl or trifluoromethylphenyl analogs, as seen in partition coefficient studies () .
- Stability: The pyrazolo-pyrimidine core’s conjugation system likely enhances stability compared to reduced pyrimidinones () .
Biological Activity
The compound 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide (CAS No. 932284-62-3) is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.0 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
-
In Vitro Studies :
- A study demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.88 µM to 42.30 µM .
- The compound under discussion was screened alongside other derivatives and showed promising results in inhibiting cell proliferation in multicellular spheroid models .
- Mechanism of Action :
Anti-inflammatory Activity
The pyrazolo[4,3-d]pyrimidine scaffold is also recognized for its anti-inflammatory properties:
- Cytokine Inhibition :
- Animal Models :
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 1.88 | |
| Anticancer | A549 | 26 | |
| Anticancer | HepG2 | 42.30 | |
| Anti-inflammatory | In vitro model | N/A | |
| Anti-inflammatory | Animal model | N/A |
Case Studies
- Screening for Anticancer Activity : A research project screened a library of compounds including the target compound against various cancer cell lines to identify novel anticancer agents. The study reported significant activity with the compound leading to apoptosis in tumor cells.
- Synergistic Effects : Another study investigated the synergistic effects of this compound with standard chemotherapeutics like doxorubicin and found enhanced efficacy against resistant cancer cell lines.
Q & A
Q. How can analytical method validation ensure regulatory compliance?
- Methodological Answer : Follow ICH Q2(R1) guidelines for HPLC method validation. Test specificity (spiked placebo samples), linearity (R² >0.999 over 50–150% range), and robustness (±10% mobile phase variation). Use forced degradation studies (acid/base/thermal stress) to confirm stability-indicating capability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
